molecular formula C9H17ClN2O2 B2954946 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride CAS No. 2260937-11-7

1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride

Cat. No.: B2954946
CAS No.: 2260937-11-7
M. Wt: 220.7
InChI Key: GSFGAVFLCYGGJH-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride is a spirocyclic compound featuring a fused oxa-aza bicyclic system. Its structural uniqueness lies in the spiro[4.5]decane scaffold, which combines a tetrahydrofuran (oxa) ring and a piperidine (aza) ring connected at a central sp³-hybridized carbon. The carboxamide group at position 3 and the hydrochloride salt enhance solubility and bioavailability, making it a promising candidate for central nervous system (CNS) and antimicrobial therapeutics.

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-8(12)7-5-9(13-6-7)1-3-11-4-2-9;/h7,11H,1-6H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFGAVFLCYGGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride typically involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Oxa-8-azaspiro[4

    Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new pesticides and fungicides.

Mechanism of Action

The mechanism of action for 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The spiro[4.5]decane scaffold is versatile, with modifications at key positions (e.g., substituents, functional groups) significantly altering biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structural Feature Biological Target Potency/Activity Reference
YM796 (2,8-dimethyl-3-methylene) Methyl groups, methylene Muscarinic receptors Micromolar inhibition of [³H]pirenzepine binding (M1 subtype)
YM954 (2-ethyl-8-methyl-3-oxo) Ethyl, methyl, ketone Muscarinic receptors Similar M1 affinity, weak cerebellar membrane binding
Sigma-1 receptor ligands Varied substituents (e.g., aryl groups) Sigma-1 receptors High selectivity (Ki < 10 nM for σ1)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Phenyl, piperazine groups Not explicitly stated Antipsychotic/analgesic potential inferred from structural motifs
1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride Hydroxyl group at position 3 Not specified Industrial use (pesticides, APIs)
8-Aminospiro[4.5]decane hydrochloride Amino group at position 8 Research applications Improved solubility for CNS-targeted studies

Key Differences and Implications

Functional Group Variations: Carboxamide vs. Ketone/Hydroxyl: The carboxamide group in the target compound may enhance hydrogen bonding with biological targets compared to ketone (YM954) or hydroxyl (1-Oxa-8-azaspiro[4.5]decan-3-ol) derivatives. This could improve receptor binding affinity and selectivity . Amino vs.

Target Receptor Selectivity :

  • Muscarinic agonists (YM796/YM954) primarily target M1 receptors, while sigma-1 ligands (e.g., derivatives from ) show high selectivity for σ1 receptors, indicating divergent therapeutic applications (cognitive disorders vs. neuropathic pain) .

Synthesis and Commercial Viability :

  • The hydrochloride salt form (common across analogs) improves stability and scalability. For example, 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride is produced at 99% purity for agrochemical and pharmaceutical markets .
  • Synthetic routes often involve coupling reactions (e.g., morpholine substitution in ) or spirocyclization strategies, with costs influenced by substituent complexity .

Muscarinic Agonists (YM796/YM954)

  • Activity : Both compounds inhibit [³H]pirenzepine binding in cerebral cortical membranes (IC₅₀ ~1–10 μM), suggesting moderate M1 receptor affinity. Weak activity in cerebellar membranes ([³H]quinuclidinyl benzylate binding) indicates subtype selectivity .

Sigma-1 Receptor Ligands

  • Selectivity : Derivatives with 1-oxa-8-azaspiro[4.5]decane cores exhibit >100-fold selectivity for σ1 over σ2 receptors, with Ki values <10 nM. Radiolabeled versions are proposed as brain imaging agents .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide hydrochloride?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and formula (e.g., C₁₀H₁₇ClN₂O₂). Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to resolve the spirocyclic structure and substituent positions. For purity assessment, employ reverse-phase HPLC with Chromolith or Purospher® columns under gradient elution . Stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) can validate method robustness .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in tightly sealed containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Use electrostatic-dissipative containers to prevent static charge buildup. For safe handling, wear nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible .

Q. What synthetic routes are reported for analogous spirocyclic carboxamide derivatives?

  • Methodological Answer : Common strategies include:

  • Ring-closing metathesis to form the spirocyclic core.
  • Mannich reactions for introducing the carboxamide group.
  • Salt formation with HCl in anhydrous ethanol to isolate the hydrochloride form.
    Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield and minimize byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. cell-based assays) to rule out false positives/negatives.
  • Buffer Compatibility : Test solubility and stability in assay buffers (e.g., pH, ionic strength) using LC-MS to detect degradation products.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., batch-to-batch variability, solvent effects) .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding modes to receptors (e.g., GPCRs) using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina with crystal structures or homology models to prioritize target hypotheses.
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability, metabolic stability, and toxicity .

Q. How can researchers assess the environmental impact of this compound during disposal?

  • Methodological Answer :

  • Ecotoxicity Screening : Perform Daphnia magna or Aliivibrio fischeri assays to estimate LC₅₀/EC₅₀ values.
  • Degradation Studies : Use OECD 301B (Ready Biodegradability) tests under aerobic conditions.
  • Waste Management : Neutralize with sodium bicarbonate before incineration in EPA-compliant facilities .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in THF) to control particle size and polymorphism.
  • Purification : Employ continuous chromatography (e.g., SMB) for high-throughput separation of enantiomers or diastereomers .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via DSC (melting point) and Karl Fischer titration (water content).
  • Polymorph Screening : Perform XRPD to identify crystalline forms affecting solubility.
  • Solvent Selection : Use Hansen solubility parameters to rationalize solvent-dependent behavior .

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